2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 952985-08-9
VCID: VC7263483
InChI: InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19)
SMILES: C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F
Molecular Formula: C14H10FN3O2S
Molecular Weight: 303.31

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

CAS No.: 952985-08-9

VCID: VC7263483

Molecular Formula: C14H10FN3O2S

Molecular Weight: 303.31

* For research use only. Not for human or veterinary use.

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide - 952985-08-9

Description

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic organic molecule combining an isoxazole ring, a thiazole ring, and an acetamide functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The structure of this compound includes:

  • Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen, known for its role in bioactive molecules.

  • Thiazole Ring: A sulfur- and nitrogen-containing aromatic ring, often associated with pharmacological activity.

  • Acetamide Group: A functional group contributing to hydrogen bonding and solubility.

Synthesis Pathways

The synthesis of compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves:

  • Formation of Isoxazole Core: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated ketones.

  • Thiazole Ring Assembly: Thiazoles are synthesized using thiourea or thioamides with α-haloketones.

  • Coupling Reaction: The isoxazole and thiazole fragments are linked via an acetamide bond through amidation reactions.

Biological Activities

Heterocyclic compounds containing isoxazole and thiazole rings have demonstrated the following activities:

  • Anticancer Properties: Isoxazole derivatives are known to inhibit cell proliferation in various cancer cell lines by interfering with mitotic processes .

  • Antimicrobial Activity: Thiazole derivatives show effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

  • Anti-inflammatory Effects: The combination of fluorine substitution and heterocyclic rings enhances anti-inflammatory potential by modulating enzyme activity .

Analytical Characterization

The characterization of such compounds often involves:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR provide structural confirmation.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography: Confirms the three-dimensional arrangement of atoms.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

Comparative Data Table

PropertyValue/ObservationReference
Molecular Weight~300–400 g/mol
SolubilityModerate in polar solvents
Anticancer Activity (GI50_{50})~10–50 µM against cancer cell lines
Antimicrobial ActivityEffective against E. coli, S. aureus
Toxicity PredictionLow toxicity predicted

Applications in Medicinal Chemistry

Compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide are valuable scaffolds for drug development due to their:

  • Versatility in modifying substituents for enhanced activity.

  • Potential to act as enzyme inhibitors or receptor modulators.

  • Suitability for targeting diseases like cancer, bacterial infections, and inflammation.

CAS No. 952985-08-9
Product Name 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
Molecular Formula C14H10FN3O2S
Molecular Weight 303.31
IUPAC Name 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19)
Standard InChIKey VLXQBZOYEBCHPN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F
Solubility not available
PubChem Compound 16878885
Last Modified Aug 19 2023

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